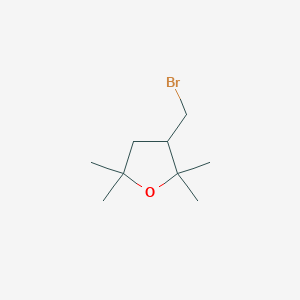
7-(2-メトキシエチル)-3-メチル-8-メチルアミノ-3,7-ジヒドロプリン-2,6-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione is a chemical compound with the molecular formula C10H14N4O3. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and biology.
科学的研究の応用
7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds, known as antisense oligonucleotides, have been shown to target specific mrna sequences . By binding to these sequences, they can inhibit gene expression or correct aberrant splicing decisions .
Mode of Action
The compound likely interacts with its targets through Watson-Crick base pairing, binding to a specific mRNA sequence and inhibiting its expression . This results in a blockade in the transfer of genetic information from DNA to protein . The selective hybridization of the compound to its cognate mRNA results in ribonuclease H-mediated degradation of the target mRNA, thus inhibiting the translation of the corresponding protein .
Biochemical Pathways
The compound’s action affects the biochemical pathway of protein synthesis. By binding to specific mRNA sequences, it prevents the translation of certain proteins, thereby influencing the cellular functions that these proteins would normally regulate . For instance, similar compounds have been shown to inhibit the translation of proteins such as cyclin D1, survivin, and VEGF .
Pharmacokinetics
For instance, they can be rapidly degraded by intracellular endonucleases and exonucleases . The degradation products of these compounds may be cytotoxic and also exert antiproliferative effects .
Result of Action
The result of the compound’s action at the molecular level is the inhibition of the translation of specific proteins. This can lead to changes in cellular functions and potentially influence disease processes . At the cellular level, the effects of the compound’s action would depend on the specific proteins whose translation is inhibited.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the stability of similar compounds can be affected by the presence of endonucleases and exonucleases in the cellular environment . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the target mRNA in the cell and the presence of other molecules that may compete for binding to the same target .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione typically involves the alkylation of a purine derivative. One common method includes the reaction of 3-methylxanthine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce a variety of substituted purine derivatives.
類似化合物との比較
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative with vasodilatory effects.
Uniqueness
7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-11-9-12-7-6(15(9)4-5-18-3)8(16)13-10(17)14(7)2/h4-5H2,1-3H3,(H,11,12)(H,13,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINGSMBCCRCAJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409968.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide](/img/structure/B2409971.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide](/img/structure/B2409972.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2409973.png)
![2-[2-(Propan-2-yl)phenoxy]benzonitrile](/img/structure/B2409974.png)
![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2409976.png)


![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,3-dimethylbutanamide](/img/structure/B2409981.png)


![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)
![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)
